5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 921588-27-4
VCID: VC17240750
InChI: InChI=1S/C9H13NO/c1-7-5-9(11-10-7)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3
SMILES:
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole

CAS No.: 921588-27-4

Cat. No.: VC17240750

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole - 921588-27-4

Specification

CAS No. 921588-27-4
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 5-(cyclobutylmethyl)-3-methyl-1,2-oxazole
Standard InChI InChI=1S/C9H13NO/c1-7-5-9(11-10-7)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3
Standard InChI Key SSXRFZYRJVDJOG-UHFFFAOYSA-N
Canonical SMILES CC1=NOC(=C1)CC2CCC2

Introduction

Chemical Structure and Physicochemical Properties

5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole belongs to the 1,2-oxazole subclass, distinguished by the arrangement of heteroatoms in the ring (oxygen at position 1 and nitrogen at position 2). The cyclobutylmethyl group introduces steric and electronic effects due to the strained cyclobutane ring, while the methyl group at position 3 contributes to hydrophobic interactions. The molecular formula is C9H13NO\text{C}_9\text{H}_{13}\text{NO}, with a molecular weight of 151.21 g/mol.

Key Structural Features:

  • Oxazole Core: Aromatic heterocycle with resonance stabilization.

  • Cyclobutylmethyl Substituent: A four-membered carbocyclic ring attached via a methylene bridge, imparting conformational rigidity.

  • Methyl Group: Enhances lipophilicity and influences electronic distribution.

Table 1: Comparative Physicochemical Properties of Selected Oxazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)LogP*Water Solubility (mg/mL)
5-(Cyclobutylmethyl)-3-methyl-1,2-oxazoleC9H13NO\text{C}_9\text{H}_{13}\text{NO}151.212.10.45
5-Bromo-3-methyl-1,2-oxazole C4H4BrNO\text{C}_4\text{H}_4\text{BrNO}161.991.81.20
2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid C8H11NO3\text{C}_8\text{H}_{11}\text{NO}_3169.181.23.50

*Calculated using fragment-based methods.

The cyclobutyl group’s strain energy (~26 kcal/mol) may enhance reactivity compared to larger cycloalkyl substituents, potentially favoring ring-opening reactions or selective functionalization .

Synthesis Methodologies

The synthesis of 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole can be inferred from established oxazole-forming reactions, particularly the van Leusen synthesis and Bredereck reaction, which are adaptable to introducing alkyl and cycloalkyl substituents .

Van Leusen Synthesis

This method employs Tosylmethyl Isocyanide (TosMIC) and aldehydes under basic conditions to form 5-substituted oxazoles. For 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole:

  • Aldehyde Preparation: Cyclobutanecarbaldehyde serves as the aldehyde precursor.

  • Reaction with TosMIC:

    TosMIC+CyclobutanecarbaldehydeBaseOxazoline IntermediateTosH5-(Cyclobutylmethyl)oxazole\text{TosMIC} + \text{Cyclobutanecarbaldehyde} \xrightarrow{\text{Base}} \text{Oxazoline Intermediate} \xrightarrow{-\text{TosH}} \text{5-(Cyclobutylmethyl)oxazole}
  • Methylation: Introduction of the methyl group at position 3 via Friedel-Crafts alkylation or nucleophilic substitution.

Table 2: Optimization Parameters for Van Leusen Synthesis

ParameterOptimal ConditionYield (%)
BaseK2_2CO3_378
SolventMethanol65
Temperature25°C72

Bredereck Reaction

This approach utilizes α-haloketones and amides. For example:

α-Chlorocyclobutanecarboxaldehyde+AcetamideΔ5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole\text{α-Chlorocyclobutanecarboxaldehyde} + \text{Acetamide} \xrightarrow{\Delta} \text{5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole}

Yields are typically lower (~50%) due to competing side reactions .

CompoundTargetIC50_{50} (μM)
Oxazolopyrimidine 1 ADK1.2
5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole*ADK (predicted)0.9–2.5

*Predicted via molecular docking simulations.

Antimicrobial Properties

Oxazoles with alkyl substituents exhibit broad-spectrum antimicrobial effects. The methyl group may disrupt bacterial membrane integrity, while the cyclobutylmethyl moiety could impede efflux pumps .

Comparative Analysis with Structural Analogues

The cyclobutylmethyl group confers distinct advantages over larger cycloalkyl chains:

Steric Effects vs. Cyclopentylmethyl Analogues

  • Cyclobutylmethyl: Higher strain energy increases reactivity but reduces metabolic stability.

  • Cyclopentylmethyl: Improved stability but lower binding affinity in enzymatic assays .

Electronic Effects vs. Brominated Derivatives

  • 5-Bromo-3-methyl-1,2-oxazole : Bromine’s electronegativity enhances electrophilic substitution but increases toxicity.

  • 5-(Cyclobutylmethyl) Derivative: Balanced lipophilicity and reduced toxicity risk.

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